molecular formula C14H13NO4 B8374712 1-Methoxy-4-[(4-nitrophenoxy)methyl]benzene CAS No. 31574-13-7

1-Methoxy-4-[(4-nitrophenoxy)methyl]benzene

Cat. No. B8374712
Key on ui cas rn: 31574-13-7
M. Wt: 259.26 g/mol
InChI Key: FQWRHMAYPLRNJE-UHFFFAOYSA-N
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Patent
US04588730

Procedure details

To a solution of 24.2 g of sodium p-nitrophenoxide in 60 ml of DMF was added 23.5 g of 4-methoxybenzyl chloride. The precipitate was collected after 24 hours, washed with water, and recrystallized from chloroformcyclohexane, providing 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene, mp 122°-124° C.
Name
sodium p-nitrophenoxide
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([O-:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na+].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1>CN(C=O)C>[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][O:8][C:7]2[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
sodium p-nitrophenoxide
Quantity
24.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C([O-])C=C1.[Na+]
Name
Quantity
23.5 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected after 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroformcyclohexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)COC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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